AS-605240

Description

Properties

IUPAC Name |

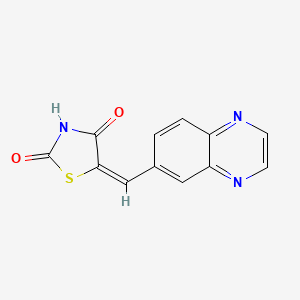

(5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZFLMPDUSYGV-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648450-29-7 | |

| Record name | AS-605240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648450297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS605240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AS-605240 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRW063UT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AS-605240: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-605240 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information is compiled from various preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects through the specific inhibition of PI3Kγ, a member of the Class IB PI3K family. PI3Kγ is primarily expressed in hematopoietic cells and plays a crucial role in signaling pathways that govern immune and inflammatory responses. The inhibitory activity of this compound is isoform-selective, demonstrating significantly higher potency for PI3Kγ compared to other Class I PI3K isoforms (α, β, and δ).[1][2]

Biochemical Potency and Selectivity

The inhibitory potency of this compound against PI3K isoforms has been quantified in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its efficacy and selectivity.

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |

| IC50 | 8 nM | 60 nM | 270 nM | 300 nM | [1][2] |

| Ki | 7.8 nM | Not Reported | Not Reported | Not Reported | [1][2] |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.

As the data indicates, this compound is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective for PI3Kγ than for PI3Kα in cell-free assays.[1]

Signaling Pathway

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3Kγ catalytic subunit (p110γ). This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling cascade is central to the pharmacological effects of this compound.

Cellular and In Vivo Effects

The inhibition of the PI3Kγ pathway by this compound translates into a range of cellular and in vivo effects, primarily impacting inflammatory and immune processes.

Inhibition of Akt/PKB Phosphorylation

A hallmark of this compound activity is the dose-dependent inhibition of Akt/PKB phosphorylation. In RAW 264.7 mouse macrophages, this compound inhibits C5a-mediated PKB phosphorylation with an IC50 of 90 nM.[2] It also blocks MCP-1-induced PKB phosphorylation in bone marrow-derived monocytes (BMDMs).[1]

| Cell Type | Stimulus | Effect | IC50 / Concentration | Reference |

| RAW 264.7 Macrophages | C5a | Inhibition of PKB phosphorylation | 90 nM | [2] |

| Bone Marrow-Derived Monocytes | MCP-1 | Blockade of PKB phosphorylation | 1 µM | [1] |

Table 2: Effect of this compound on Akt/PKB Phosphorylation.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models.

-

Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, oral administration of this compound (50 mg/kg) suppressed joint inflammation and damage.[1]

-

Pulmonary Fibrosis: In a rat model of bleomycin-induced pulmonary fibrosis, this compound (25 and 50 mg/kg) reduced the total cell count, as well as the numbers of macrophages, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF). It also significantly decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the BALF.[2]

| Disease Model | Animal | Dosage | Key Findings | Reference |

| Collagen-Induced Arthritis | Mouse | 50 mg/kg (p.o.) | Suppressed joint inflammation and damage | [1] |

| Bleomycin-Induced Pulmonary Fibrosis | Rat | 25 and 50 mg/kg | Reduced inflammatory cell infiltration and cytokine levels in BALF | [2] |

Table 3: In vivo anti-inflammatory efficacy of this compound.

Effects on Osteoclastogenesis

Recent studies have highlighted a role for this compound in bone metabolism. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the PI3K/Akt-c-Fos/NFATc1 signaling pathway, which is crucial for osteoclast formation.[3][4] In vitro, this compound inhibits RANKL-induced osteoclast differentiation from bone marrow macrophages (BMMs).[3]

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3Kγ.

Methodology:

-

Recombinant human PI3Kγ (100 ng) is incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate, and 15 µM ATP with γ[³³P]ATP.[2]

-

Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are added as the substrate.[2]

-

The reaction is initiated in the presence of varying concentrations of this compound or DMSO (vehicle control).

-

After incubation at room temperature, the kinase reaction is terminated by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads.[2]

-

The amount of radiolabeled product is quantified by scintillation counting to determine the level of PI3Kγ inhibition.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Methodology:

-

Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.[1]

-

A booster immunization is typically given 21 days after the primary immunization.

-

This compound (e.g., 50 mg/kg) or vehicle is administered orally once daily, starting from the day of the booster immunization.[1]

-

The development and severity of arthritis are monitored by clinical scoring of paw swelling and inflammation.

-

At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is used to study the pathogenesis of pulmonary fibrosis and to test potential anti-fibrotic therapies.

Methodology:

-

Male Wistar rats are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.

-

This compound (e.g., 25 or 50 mg/kg) or vehicle is administered orally once daily, starting from the day of bleomycin instillation.[2]

-

At a predetermined time point (e.g., 14 or 28 days), animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis.

-

Lung tissues are harvested for histological examination to assess the extent of fibrosis and inflammation.

RANKL-Induced Osteoclast Differentiation Assay

This in vitro assay is used to assess the effect of compounds on the formation of bone-resorbing osteoclasts.

Methodology:

-

Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts.

-

Varying concentrations of this compound are added to the culture medium.

-

After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[3]

-

The number and size of TRAP-positive multinucleated cells are quantified to determine the extent of osteoclast differentiation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action is centered on the blockade of the PI3Kγ/Akt signaling pathway, leading to a variety of anti-inflammatory, immunomodulatory, and anti-resorptive effects. The preclinical data summarized in this guide highlight the therapeutic potential of targeting PI3Kγ with this compound in a range of diseases, including rheumatoid arthritis, pulmonary fibrosis, and osteoporosis. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

AS-605240 PI3Kγ Inhibitor: A Technical Guide to its Selectivity Profile

This technical guide provides an in-depth overview of the selectivity profile of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the detailed biochemical characteristics and experimental methodologies associated with this compound.

Introduction

This compound is an orally active, ATP-competitive inhibitor of PI3Kγ.[1] The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[2] Dysregulation of the PI3K signaling pathway is implicated in numerous diseases, including cancer and inflammatory conditions.[3][4] PI3Kγ, a member of the class IB PI3Ks, is primarily activated by G-protein-coupled receptors (GPCRs) and is a key mediator of inflammatory and immune responses.[3][5] The selective inhibition of PI3Kγ is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Data Presentation: In Vitro Selectivity Profile

The selectivity of this compound has been characterized through in vitro kinase assays, with its inhibitory activity measured against various PI3K isoforms. The data, presented in terms of IC50 and Ki values, demonstrates a clear preference for PI3Kγ.

Table 1: this compound Inhibitory Activity against PI3K Isoforms

| Target | IC50 (nM) | Ki (nM) |

| PI3Kγ | 8[1][6][7][8] | 7.8[6][7] |

| PI3Kα | 60[1][6][9] | - |

| PI3Kβ | 270[1][6][9] | - |

| PI3Kδ | 300[1][6][9] | - |

Table 2: Selectivity of this compound for PI3Kγ over other Isoforms

| Comparison | Fold Selectivity |

| PI3Kα | 7.5-fold[6][8] |

| PI3Kβ | >30-fold[6][7] |

| PI3Kδ | >30-fold[6][7] |

Experimental Protocols

The following section details the methodologies for the key in vitro kinase assays used to determine the selectivity profile of this compound.

In Vitro PI3K Lipid Kinase Assay

This assay measures the ability of PI3K enzymes to phosphorylate their lipid substrate, phosphatidylinositol (PI), to generate phosphatidylinositol-3-phosphate (PIP). The inhibition of this process by this compound is quantified to determine its IC50 value. A common method for this is the Scintillation Proximity Assay (SPA).[6]

Materials:

-

Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)[6]

-

Radiolabel: [γ-³³P]ATP[6]

-

Inhibitor: this compound

-

Kinase Buffer (for PI3Kγ): 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate, and 15 µM ATP.[6]

-

Stop Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads.[6]

-

Assay Plates: 96-well plates

Protocol:

-

Enzyme and Inhibitor Pre-incubation: Purified human PI3Kγ (100 ng) is incubated with varying concentrations of this compound or DMSO (vehicle control) in the kinase buffer at room temperature.[6]

-

Reaction Initiation: The kinase reaction is initiated by adding the lipid vesicles containing PtdIns and PtdSer, along with [γ-³³P]ATP.[6]

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of PtdIns.

-

Reaction Termination: The reaction is stopped by the addition of neomycin-coated SPA beads.[6] These beads bind to the phosphorylated lipid product, bringing the radiolabel into close proximity to the scintillant embedded in the beads, which results in light emission.

-

Signal Detection: The amount of radioactivity is measured using a scintillation counter. The signal is proportional to the amount of phosphorylated product formed.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Note on other PI3K isoforms: The assay conditions, particularly the ATP and lipid substrate concentrations, are adjusted for PI3Kα, β, and δ to ensure optimal enzyme activity for accurate IC50 determination.[6]

Visualizations

PI3Kγ Signaling Pathway

The following diagram illustrates the canonical PI3Kγ signaling pathway, which is initiated by the activation of G-protein coupled receptors (GPCRs).

Caption: PI3Kγ signaling pathway initiated by GPCR activation.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro PI3K lipid kinase assay used to determine the inhibitory potential of this compound.

Caption: Workflow for the in vitro PI3K lipid kinase assay.

References

- 1. adooq.com [adooq.com]

- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 3. ijpsr.com [ijpsr.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-605240 is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1][2] As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualization of its signaling pathway and experimental applications.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | [1] |

| Molecular Formula | C12H7N3O2S | [1][3][6] |

| Molecular Weight | 257.27 g/mol | [1][3][5][6] |

| CAS Number | 648450-29-7 | [3][6] |

| Appearance | Pink to orange solid | [6] |

| SMILES | O=C(NC/1=O)SC1=C/C2=CC=C3N=CC=NC3=C2 | [6] |

| Solubility | Soluble in DMSO (up to 1.5 mg/ml with warming); Insoluble in water and ethanol. | [7] |

| Storage | Store as a solid at -20°C for up to 3 years. Store solutions in DMSO at -20°C for up to 1 month or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [1][3][6][7] |

Pharmacological Properties

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K signaling cascade.

Potency and Selectivity

This compound exhibits high potency for PI3Kγ with an IC50 value of approximately 8 nM.[1][2][3][4] It displays significant selectivity over other Class I PI3K isoforms, as detailed in the table below.

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ | Reference |

| PI3Kγ | 8 | - | [1][2][3][4] |

| PI3Kα | 60 | 7.5-fold | [1][2][3][4] |

| PI3Kβ | 270 | >30-fold | [1][3][4] |

| PI3Kδ | 300 | >30-fold | [1][3][4] |

Biological Activity and In Vitro/In Vivo Studies

This compound has been demonstrated to modulate various cellular processes, primarily in the context of inflammation and immune responses.

In Vitro Activity

-

Inhibition of PKB/Akt Phosphorylation: this compound inhibits C5a-mediated Protein Kinase B (PKB, also known as Akt) phosphorylation in RAW264.7 mouse macrophages with an IC50 of 90 nM.[3][4] It also blocks PKB phosphorylation induced by MCP-1.[3][4]

-

Inhibition of Chemotaxis: The compound inhibits MCP-1-induced chemotaxis in mouse RAW264.7 cells.[3]

In Vivo Activity

-

Anti-inflammatory Effects: In a RANTES-induced mouse model of peritonitis, this compound reduces neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[3][4]

-

Efficacy in Arthritis Models: In mouse models of collagen-induced arthritis, oral administration of this compound (50 mg/kg) suppresses joint inflammation and damage.[3][4]

Signaling Pathway

This compound primarily targets the PI3Kγ/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and inflammation.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro PI3Kγ Lipid Kinase Assay

This protocol details the procedure for measuring the kinase activity of PI3Kγ and the inhibitory effect of this compound.

Caption: Workflow for the In Vitro PI3Kγ Kinase Assay.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 100 ng of human recombinant PI3Kγ with kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate).[3]

-

Substrate Addition: Add lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.[3]

-

Inhibitor/Vehicle Addition: Add this compound at desired concentrations or DMSO as a vehicle control.[3]

-

Initiate Reaction: Start the kinase reaction by adding 15 µM ATP containing 100 nCi of γ-[³³P]ATP.[3]

-

Incubation: Incubate the reaction mixture at room temperature for a specified time.

-

Stop Reaction: Terminate the reaction by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.[3]

-

Detection: Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.

C5a-Mediated PKB/Akt Phosphorylation Assay in RAW264.7 Macrophages

This protocol outlines the procedure for assessing the effect of this compound on C5a-induced Akt phosphorylation in a cellular context.

Caption: Workflow for C5a-Mediated PKB Phosphorylation Assay.

Methodology:

-

Cell Culture and Starvation: Culture RAW264.7 macrophages to the desired confluency. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.[3][4]

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[3][4]

-

Stimulation: Stimulate the cells with 50 nM of C5a for 5 minutes.[3][4]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Detection: Monitor the phosphorylation of PKB/Akt at Serine 473 using a phospho-specific antibody and a standard ELISA protocol.[3][4]

In Vivo RANTES-Induced Peritonitis Model

This protocol describes a mouse model of peritonitis to evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Utilize female Balb/c or C3H mice.

-

Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of RANTES (CCL5).

-

Drug Administration: Administer this compound orally at various doses (e.g., up to 50 mg/kg).[3]

-

Assessment: At a specified time point after induction, collect peritoneal lavage fluid.

-

Cell Counting: Quantify the number of neutrophils in the peritoneal lavage fluid to assess the extent of inflammation and the effect of this compound treatment. The ED50 for the reduction of neutrophil chemotaxis has been reported as 9.1 mg/kg.[3][4]

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol details a widely used mouse model of rheumatoid arthritis to assess the therapeutic potential of this compound.

Methodology:

-

Animal Model: Use male DBA/1 mice.

-

Induction of Arthritis: Induce arthritis by immunization with type II collagen emulsified in Complete Freund's Adjuvant.

-

Drug Administration: Once arthritis is established, administer this compound orally at a dose of 50 mg/kg.[3][4]

-

Clinical Assessment: Monitor the development and severity of arthritis by scoring joint inflammation and swelling.

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in various in vitro and in vivo models of inflammation highlights its utility as a research tool for elucidating the role of PI3Kγ in immune cell function and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting PI3Kγ with this compound.

References

In Vitro Kinase Assay for AS-605240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assays used to characterize the inhibitory activity of AS-605240, a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). This document outlines the core methodologies, presents key quantitative data, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

This compound is an ATP-competitive inhibitor with high selectivity for the p110γ catalytic subunit of PI3K.[1] Understanding its inhibitory profile across different PI3K isoforms is crucial for its development as a therapeutic agent. In vitro kinase assays are fundamental in determining the potency and selectivity of kinase inhibitors like this compound. This guide details the protocols for such assays, focusing on radiometric methods coupled with Scintillation Proximity Assay (SPA) for detection.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against Class I PI3K isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Isoform | IC50 (nM) |

| PI3Kγ | 8 |

| PI3Kα | 60 |

| PI3Kβ | 270 |

| PI3Kδ | 300 |

Data compiled from multiple sources.[1]

Signaling Pathway

This compound targets PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial in regulating a variety of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the canonical PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway initiated by RTKs and GPCRs.

Experimental Protocols

The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of this compound against Class I PI3K isoforms. The primary method described is a radiometric assay using [γ-³³P]ATP, with product detection via Scintillation Proximity Assay (SPA).

General Workflow for In Vitro Kinase Assay

The overall experimental process follows a standardized workflow, from reaction setup to data acquisition.

Caption: General workflow for an in vitro radiometric kinase assay.

Materials and Reagents

-

Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

-

Substrate: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) lipid vesicles.

-

Inhibitor: this compound dissolved in DMSO.

-

Radiolabel: [γ-³³P]ATP.

-

Kinase Buffer Components: MgCl₂, β-glycerophosphate, DTT, Na₃VO₄, Na Cholate.

-

Detection: Neomycin-coated Scintillation Proximity Assay (SPA) beads.

Detailed Protocol for PI3Kγ Kinase Assay

This protocol is adapted from established methods for measuring PI3Kγ activity.[1]

-

Reaction Setup:

-

In a suitable microplate, add 100 ng of human PI3Kγ enzyme.

-

Add varying concentrations of this compound (or DMSO for control).

-

Incubate at room temperature for 10 minutes.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the kinase buffer master mix to a final volume of 50 µL. The final concentrations of the components in the reaction should be:

-

10 mM MgCl₂

-

1 mM β-glycerophosphate

-

1 mM DTT

-

0.1 mM Na₃VO₄

-

0.1% Na Cholate

-

15 µM ATP with 100 nCi [γ-³³P]ATP

-

Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.

-

-

Incubate the reaction at room temperature for 20 minutes.

-

-

Detection:

-

Stop the kinase reaction by adding 250 µg of Neomycin-coated SPA beads.

-

Seal the plate and allow the beads to settle for at least 1 hour.

-

Measure the radioactivity using a scintillation counter.

-

Protocols for PI3Kα, PI3Kβ, and PI3Kδ Kinase Assays

The assays for the other Class I PI3K isoforms are performed similarly to the PI3Kγ assay, with slight modifications to the enzyme and ATP concentrations to ensure optimal activity.

-

PI3Kα Assay:

-

Use 60 ng of recombinant human PI3Kα.

-

The kinase buffer composition remains the same as for PI3Kγ.

-

The final ATP concentration should be adjusted to 89 µM, supplemented with 300 nCi of [γ-³³P]ATP.[1]

-

Follow the same incubation and detection steps as for the PI3Kγ assay.

-

-

PI3Kβ and PI3Kδ Assays:

-

The amount of recombinant human PI3Kβ or PI3Kδ should be optimized for linear reaction kinetics.

-

The kinase buffer composition is consistent with the other isoforms. A typical buffer for PI3Kβ assays contains 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

-

The ATP concentration should be at or near the Km for each respective enzyme to accurately determine the IC50 value.

-

The substrate and detection methods remain the same as for the PI3Kγ assay.

-

Conclusion

The in vitro kinase assays described in this guide are essential tools for characterizing the potency and selectivity of PI3K inhibitors like this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data to inform drug development decisions. The high selectivity of this compound for the γ isoform, as determined by these assays, underscores its potential as a targeted therapeutic agent.

References

AS-605240: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AS-605240, a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). It details the compound's mechanism of action, its effects on key downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Mechanism of Action and Target Specificity

This compound is an orally active, ATP-competitive inhibitor of PI3Kγ.[1][2][3][4] It demonstrates significant selectivity for the γ isoform of PI3K over other Class I isoforms (α, β, and δ). The primary mechanism of this compound involves binding to the ATP pocket of the p110γ catalytic subunit of PI3Kγ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action effectively blocks the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in various assays. The tables below summarize the key potency and efficacy metrics.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| PI3Kγ | Cell-free kinase assay (IC50) | 8 nM | [1][2][3][5] |

| PI3Kγ | ATP-competitive binding (Ki) | 7.8 nM | [1][5][6] |

| PI3Kα | Cell-free kinase assay (IC50) | 60 nM | [1][2] |

| PI3Kβ | Cell-free kinase assay (IC50) | 270 nM | [1][2] |

| PI3Kδ | Cell-free kinase assay (IC50) | 300 nM | [1][2] |

| C5a-mediated PKB/Akt phosphorylation | Cell-based ELISA (IC50) | 90 nM | [1][6] |

| MCP-1-induced chemotaxis (RAW264.7 cells) | Function assay (IC50) | 5.31 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Effect | Value (ED50) | Reference |

| RANTES-induced peritonitis | Reduction of neutrophil chemotaxis | 9.1 mg/kg | [1][5] |

| CCL5-induced peritonitis | Reduction of neutrophil recruitment | 10 mg/kg | [5] |

Core Downstream Signaling Pathway: PI3Kγ/Akt

The canonical downstream pathway affected by this compound is the PI3Kγ/Akt signaling cascade. This pathway is crucial for transmitting signals from G-protein coupled receptors (GPCRs) that are activated by chemokines and inflammatory mediators.

Upon ligand binding to a GPCR, the liberated Gβγ subunits directly recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ phosphorylates PIP2 to generate the second messenger PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and its activating kinase, PDK1. This co-localization facilitates the phosphorylation and full activation of Akt. This compound blocks the initial production of PIP3, thereby preventing Akt activation and the phosphorylation of its numerous downstream substrates, which are involved in cell survival, proliferation, and migration.[1][5][7]

Caption: this compound inhibits PI3Kγ, blocking PIP3 production and subsequent Akt phosphorylation.

Downstream Pathways in Specific Contexts

PI3Kγ is highly expressed in leukocytes and is a critical mediator of their migration to sites of inflammation. Chemoattractants like C5a, CXCL8, and RANTES (CCL5) activate PI3Kγ, leading to Akt activation which is essential for establishing cell polarity and motility.[1][5][8] this compound has been shown to inhibit C5a-mediated Akt phosphorylation and reduce neutrophil chemotaxis.[1][8] Specifically, studies suggest PI3Kγ is crucial for chemokinesis (random migration) but may be less so for chemotaxis (directed migration) once movement is initiated.[8] By inhibiting PI3Kγ, this compound effectively reduces the infiltration of neutrophils and other leukocytes in various inflammatory models, including arthritis and peritonitis.[1][5][9]

Caption: this compound blocks the PI3Kγ/Akt axis to inhibit leukocyte migration.

The differentiation of bone-resorbing osteoclasts is heavily dependent on signaling by the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL).[7] The binding of RANKL to its receptor, RANK, on osteoclast precursors activates several downstream pathways, including PI3K/Akt.[7][10] This activation is critical for the induction of key transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast differentiation.[7][11] this compound has been demonstrated to inhibit RANKL-induced osteoclast formation by suppressing the PI3K/Akt-c-Fos/NFATc1 signaling axis, without affecting the MAPK or NF-κB pathways in this context.[7] This leads to reduced bone resorption, highlighting a potential therapeutic application in osteoporosis.[12][13]

Caption: this compound inhibits RANKL-induced osteoclastogenesis via the PI3K/Akt/NFATc1 axis.

Detailed Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

-

Objective: To determine the IC50 values of this compound for PI3Kγ, α, β, and δ isoforms.[1]

-

Methodology:

-

Reaction Setup: Purified recombinant human PI3Kγ (100 ng) is incubated in a kinase buffer (containing 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, and other components) at room temperature.[1]

-

Substrate Addition: Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer) are added as the substrate.[1]

-

Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound or DMSO (vehicle control).[1]

-

Initiation: The kinase reaction is initiated by adding ATP mixed with radiolabeled γ[33P]ATP.[1]

-

Termination: The reaction is stopped by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[1]

-

Detection: The proximity of the radiolabeled product to the scintillant in the SPA beads generates a light signal, which is measured to quantify enzyme activity.

-

Isoform Selectivity: For PI3Kα, β, and δ, the assay conditions (e.g., ATP concentration, lipid concentrations) are optimized for each specific isoform to accurately determine IC50 values.[1]

-

Caption: Workflow for the in vitro PI3K lipid kinase scintillation proximity assay.

This assay measures the effect of this compound on the downstream PI3K pathway in a cellular context.

-

Objective: To determine the functional inhibition of the PI3K pathway by measuring the phosphorylation of its direct substrate, Akt.[1]

-

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured and then starved in serum-free medium for 3 hours to reduce basal Akt phosphorylation.[1]

-

Inhibitor Pretreatment: Cells are pretreated with various concentrations of this compound or DMSO (vehicle control) for 30 minutes.[1]

-

Stimulation: The PI3K pathway is activated by stimulating the cells with an agonist, such as 50 nM of C5a, for 5 minutes.[1]

-

Cell Lysis: The reaction is stopped, and cells are lysed to release cellular proteins.

-

Detection: The concentration of phosphorylated Akt (at Serine 473) is measured using a phospho-specific antibody in an ELISA format or by Western blot. Total Akt levels are also measured for normalization.[1]

-

Caption: Workflow for a cell-based Akt (PKB) phosphorylation assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]

- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Effect of AS-605240 on PKB Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PI3Kγ inhibitor, AS-605240, and its specific effects on the phosphorylation of Protein Kinase B (PKB), also known as Akt. This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/PKB Signaling Pathway

This compound is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K family of enzymes is critical for a multitude of cellular functions, including cell survival, proliferation, and migration.[3] The PI3K/PKB (Akt) signaling pathway is a central node in these processes.

Upon activation by G-protein-coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PKB (Akt) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of PKB at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). This dual phosphorylation fully activates PKB, which then phosphorylates a wide array of downstream substrates to mediate cellular responses.[4][5]

This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kγ.[1] This blockade prevents the production of PIP3, thereby inhibiting the recruitment and subsequent phosphorylation of PKB at Serine 473.[1][6] This ultimately leads to the suppression of the entire downstream signaling cascade.

Quantitative Data Presentation: Inhibitory Activity

The inhibitory potency of this compound has been quantified in both cell-free kinase assays and cell-based phosphorylation assays. The data highlights its selectivity for the PI3Kγ isoform over other Class I PI3K isoforms.

Table 1: this compound IC50 Values for PI3K Isoforms (Cell-Free Assays)

| Target Isoform | IC50 (nM) | Selectivity vs. PI3Kγ | Reference |

|---|---|---|---|

| PI3Kγ | 8 | - | [1][7] |

| PI3Kα | 60 | 7.5-fold | [1][2] |

| PI3Kβ | 270 | >30-fold | [1][2] |

| PI3Kδ | 300 | >30-fold |[1][2] |

Table 2: this compound Inhibition of PKB Phosphorylation (Cell-Based Assays)

| Cell Line / System | Stimulus | Measured Endpoint | IC50 (nM) | Reference |

|---|---|---|---|---|

| RAW264 Macrophages | C5a (50 nM) | PKB (Ser473) Phosphorylation | 90 | [1][7] |

| Bone Marrow-Derived Monocytes | MCP-1 or CSF-1 | PKB Phosphorylation | Inhibition at 1000 nM | [1][2] |

| Jurkat & Molt-4 T-ALL cells | - | p-Akt (Ser473) accumulation | - |[6] |

This compound selectively inhibits PI3Kγ with an IC50 of 8 nM in cell-free assays.[1] Its selectivity is over 30-fold higher for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold higher compared to PI3Kα.[1] In cellular contexts, this compound inhibits C5a-mediated PKB phosphorylation in RAW264 macrophages with an IC50 of 90 nM.[1][7] It also effectively blocks PKB phosphorylation induced by stimuli like MCP-1 in bone marrow-derived monocytes.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor effects on signaling pathways. Below are representative protocols for in vitro kinase assays and cell-based Western blotting to measure PKB phosphorylation.

This protocol is adapted from methodologies used to determine the IC50 values of this compound.[1][2]

-

Reagent Preparation :

-

Kinase Buffer : Prepare a buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Sodium Cholate.

-

Lipid Vesicles : Prepare lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer).

-

ATP Mix : Prepare a solution with 15 µM ATP and 100 nCi γ[³³P]ATP.

-

Enzyme : Use 100 ng of purified human PI3Kγ per reaction.

-

Inhibitor : Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Assay Procedure :

-

In a reaction tube, combine 100 ng of human PI3Kγ with the kinase buffer and lipid vesicles.

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding the ATP mix.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).

-

-

Reaction Termination and Detection :

-

Stop the reaction by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads. These beads bind to the phosphorylated lipid product.

-

Quantify the amount of [³³P]-labeled product using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using appropriate software.

-

This protocol describes a typical workflow for assessing the effect of this compound on stimulus-induced PKB phosphorylation in a cell line like RAW264 macrophages.[1][6]

-

Cell Culture and Treatment :

-

Plate RAW264 cells and grow to 70-80% confluency.

-

Starve the cells in a serum-free medium for 3-4 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM - 10 µM) or DMSO (vehicle control) for 30 minutes.[2]

-

Stimulate the cells with a GPCR agonist, such as 50 nM C5a, for 5 minutes to induce PKB phosphorylation.[1]

-

-

Lysate Preparation :

-

Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting :

-

Denature 20-50 µg of protein lysate per lane by boiling in 2x SDS-PAGE sample buffer for 5 minutes.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKB (p-Akt Ser473).

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKB (Total Akt) or a loading control like β-actin.

-

-

Detection and Analysis :

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p-PKB signal to the total PKB or loading control signal.

-

Conclusion

This compound is a well-characterized inhibitor of PI3Kγ that effectively suppresses the phosphorylation and activation of PKB (Akt). Its high selectivity for the gamma isoform makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular and disease processes. The quantitative data clearly demonstrate its potency in both enzymatic and cellular systems. The provided protocols offer a robust framework for researchers aiming to study the impact of this compound and other inhibitors on the critical PI3K/PKB signaling axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of AS-605240 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant stimulus, is a fundamental process in the innate immune response and a critical component of inflammation. Dysregulated neutrophil trafficking contributes to the pathology of numerous inflammatory diseases. A key signaling pathway governing this process is the phosphoinositide 3-kinase (PI3K) pathway, with the class I γ isoform (PI3Kγ) playing a predominant role. AS-605240 is a potent and selective inhibitor of PI3Kγ, and as such, represents a valuable tool for dissecting the molecular mechanisms of neutrophil migration and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, including its mechanism of action, quantitative effects, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Introduction to this compound and PI3Kγ in Neutrophil Chemotaxis

Neutrophils are the first line of defense against invading pathogens. Their recruitment to sites of infection or injury is a tightly regulated process involving the detection of chemoattractant gradients and subsequent directed migration. Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), complement component C5a, and chemokines like interleukin-8 (CXCL8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface. This binding activates intracellular signaling cascades that establish cell polarity and drive migration.

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a pivotal role in this process.[1] Specifically, the class Ib PI3K, PI3Kγ, is a key downstream effector of GPCR activation in leukocytes.[2][3] Upon GPCR stimulation, the Gβγ subunits of dissociated heterotrimeric G proteins recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulates at the leading edge of the migrating neutrophil, serving as a docking site for proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1). This localized signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, promoting cell polarization and directional movement.[2][3][4]

This compound is a small molecule inhibitor that selectively targets the catalytic subunit of PI3Kγ.[5] Its ability to block the production of PIP3 and subsequent downstream signaling makes it a powerful tool to study the specific role of PI3Kγ in cellular processes and a promising candidate for the treatment of inflammatory diseases characterized by excessive neutrophil infiltration.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ.[4] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production disrupts the spatial and temporal localization of downstream signaling molecules, thereby impairing the establishment of a leading edge and the directional migration of neutrophils. The primary downstream effector pathway inhibited by this compound in the context of neutrophil chemotaxis is the Akt signaling pathway. Inhibition of PI3Kγ by this compound prevents the phosphorylation and activation of Akt, which in turn affects a multitude of downstream targets involved in cell survival, proliferation, and, critically for chemotaxis, cytoskeletal rearrangement.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on PI3Kγ activity and neutrophil function have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PI3Kγ) | 8 nM | Cell-free enzymatic assay | [5] |

| IC50 (PI3Kα) | 60 nM | Cell-free enzymatic assay | [5] |

| IC50 (PI3Kβ) | 270 nM | Cell-free enzymatic assay | [5] |

| IC50 (PI3Kδ) | 300 nM | Cell-free enzymatic assay | [5] |

| Ki (PI3Kγ) | 7.8 nM | ATP-competitive inhibition | [6] |

| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. |

| Model | Effect | Dosage/Concentration | Reference |

| RANTES-induced peritonitis (mouse) | Reduced neutrophil chemotaxis (ED50) | 9.1 mg/kg | [6] |

| CXCL8-induced neutrophil migration (in vitro) | Significant inhibition | 10 µM | [1] |

| fMLP-induced respiratory burst (human neutrophils) | Inhibition | 1 µM | [3] |

| Ovariectomy-induced bone loss (mouse) | Inhibition of bone resorption | 20 mg/kg | [7][8] |

| Table 2: In vivo and in vitro effects of this compound on neutrophil function and inflammation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neutrophil chemotaxis.

In Vitro Neutrophil Chemotaxis (Boyden Chamber Assay)

The Boyden chamber, or transwell assay, is a widely used method to quantify the chemotactic response of cells in vitro.[9][10]

Materials:

-

Human or murine neutrophils, isolated to >95% purity

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Chemoattractant (e.g., fMLP, C5a, CXCL8)

-

This compound (and vehicle control, e.g., DMSO)

-

Culture medium (e.g., RPMI 1640 with 0.5% BSA)

-

Staining solution (e.g., Diff-Quik, Giemsa)

-

Microscope with imaging software

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in culture medium at a concentration of 1-2 x 106 cells/mL.

-

This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add culture medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

-

Place the membrane inserts into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.

-

Fix the membrane in methanol and stain with a suitable staining solution.

-

Mount the membrane on a glass slide.

-

Count the number of migrated cells in several high-power fields using a light microscope.

-

Alternatively, migrated cells can be quantified by lysing the cells on the lower side of the membrane and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[5]

-

Western Blotting for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream target of PI3Kγ, as a measure of pathway inhibition by this compound.

Materials:

-

Isolated neutrophils

-

Chemoattractant (e.g., fMLP)

-

This compound (and vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Pre-incubate isolated neutrophils with this compound or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short duration (e.g., 1-5 minutes).

-

Immediately lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vivo Neutrophil Migration (Thioglycollate-Induced Peritonitis in Mice)

This model is commonly used to assess the effect of compounds on neutrophil recruitment to an inflammatory site in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

Thioglycollate broth (sterile, 4%)

-

This compound (and vehicle control)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

-

Flow cytometer

Protocol:

-

This compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes prior to inducing inflammation.

-

Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.

-

Neutrophil Recruitment: Allow inflammation to proceed for 4-6 hours, a time point at which neutrophil infiltration is typically maximal.

-

Peritoneal Lavage: Euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of ice-cold PBS into the peritoneal cavity.

-

Cell Counting and Staining:

-

Count the total number of cells in the peritoneal lavage fluid.

-

Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G and CD11b).

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells) in the peritoneal exudate.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involved in neutrophil chemotaxis and the point of inhibition by this compound, as well as a typical experimental workflow.

Caption: PI3Kγ signaling pathway in neutrophil chemotaxis and inhibition by this compound.

Caption: Experimental workflow for assessing the effect of this compound on neutrophil chemotaxis.

Conclusion

This compound is a specific and potent inhibitor of PI3Kγ that serves as an invaluable tool for studying the intricacies of neutrophil chemotaxis. By selectively blocking the PI3Kγ-dependent signaling pathway, this compound effectively abrogates the directed migration of neutrophils in response to a variety of chemoattractants. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the role of PI3Kγ in inflammation and exploring the therapeutic potential of its inhibition. Further research into the nuances of PI3Kγ signaling and the development of next-generation inhibitors will continue to advance our understanding and treatment of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging Neutrophil Migration in the Mouse Skin to Investigate Subcellular Membrane Remodeling Under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AS-605240: A Technical Guide to its Function in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It details the compound's mechanism of action, its multifaceted role in modulating inflammatory responses, and its efficacy in various preclinical models of inflammation. Quantitative data, key experimental methodologies, and signaling pathway visualizations are presented to support research and development efforts in the field of inflammation.

Core Mechanism of Action

This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ, a lipid kinase predominantly expressed in leukocytes.[1] PI3Kγ plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various chemoattractants and inflammatory mediators.[2] By selectively inhibiting PI3Kγ, this compound effectively blocks the downstream PI3K/Akt signaling cascade. This inhibition prevents the phosphorylation and activation of Protein Kinase B (Akt), a key downstream effector, thereby interfering with fundamental cellular processes that drive the inflammatory response, such as leukocyte migration, activation, and pro-inflammatory cytokine production.[1][3]

Signaling Pathway Inhibition

The primary molecular function of this compound is the blockade of the PI3Kγ-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting Akt to the cell membrane for its subsequent phosphorylation and activation. By preventing PIP3 production, this compound disrupts this entire signaling axis.

References

- 1. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The PI3Kγ Inhibitor AS-605240: A Technical Guide to its Application in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS-605240, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). We delve into its mechanism of action, summarize its effects in various preclinical autoimmune disease models, and provide detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of PI3Kγ inhibition in autoimmune and inflammatory disorders.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kγ, a lipid kinase predominantly expressed in leukocytes.[1][2] PI3Kγ plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs), which are activated by various chemokines and inflammatory mediators.[3] By catalyzing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PI3Kγ activates downstream signaling cascades, most notably the Akt/PKB pathway.[2] This pathway is integral to a multitude of cellular processes in immune cells, including proliferation, survival, migration, and the production of inflammatory cytokines.[1][4] this compound's selective inhibition of PI3Kγ effectively dampens these inflammatory responses, making it a compelling candidate for the treatment of autoimmune diseases.[5]

Signaling Pathway of PI3Kγ Inhibition by this compound

The following diagram illustrates the central role of PI3Kγ in inflammatory signaling and the point of intervention for this compound.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, including its in vitro potency and its efficacy in various in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | K_i_ (nM) | Assay Type | Reference |

| PI3Kγ | 8 | 7.8 | Cell-free kinase assay | [6][7][8][9][10] |

| PI3Kα | 60 | - | Cell-free kinase assay | [6][8][10] |

| PI3Kβ | 270 | - | Cell-free kinase assay | [6][8][10] |

| PI3Kδ | 300 | - | Cell-free kinase assay | [6][8][10] |

| C5a-mediated PKB phosphorylation | 90 | - | Cell-based assay (RAW264 macrophages) | [6][7][10] |

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

| Autoimmune Model | Animal | Dosage | Key Findings | Reference |

| Rheumatoid Arthritis (Collagen-Induced) | Mouse | 50 mg/kg, p.o. | Suppressed joint inflammation and damage. | [6][9] |

| Rheumatoid Arthritis (αCII-Induced) | Mouse | 50 mg/kg | Protected against disease symptoms. | [6] |

| Systemic Lupus Erythematosus (MRL/lpr mice) | Mouse | Not Specified | Reduced glomerulonephritis and prolonged lifespan. | [5][11] |

| Type 1 Diabetes (NOD mice) | Mouse | 30 mg/kg, i.p. | Prevented and reversed autoimmune diabetes; suppressed autoreactive T cells and increased Tregs. | [1][7][12] |

| Peritonitis (RANTES-induced) | Mouse | ED50 = 9.1 mg/kg | Reduced neutrophil chemotaxis. | [6][7] |

| Pulmonary Fibrosis (Bleomycin-induced) | Rat | 25, 50 mg/kg | Markedly reduced total cell count and numbers of macrophages, neutrophils and lymphocytes; Reduced TNF-α and IL-1β levels. | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

In Vitro PI3K Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 values of this compound against different PI3K isoforms.[6]

Objective: To measure the enzymatic activity of PI3K isoforms in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human PI3Kγ, α, β, and δ

-

Kinase buffer (specific compositions vary by isoform, see reference)[6]

-

ATP (with γ[33P]ATP)

-

Lipid vesicles (e.g., PtdIns and PtdSer)

-

This compound

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

Procedure:

-

Incubate the respective PI3K isoform with the kinase buffer, lipid vesicles, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP (spiked with γ[33P]ATP).

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[6]

-

Stop the reaction by adding the Neomycin-coated SPA beads.

-

Measure the incorporation of [33P] into the lipid vesicles using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines a common approach to induce and evaluate rheumatoid arthritis in mice and to test the therapeutic effect of this compound.[6][13][14]

Objective: To assess the ability of this compound to suppress joint inflammation and damage in a mouse model of rheumatoid arthritis.

Animals: DBA/1 mice (genetically susceptible to CIA).

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control

Experimental Workflow:

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Inject intradermally at the base of the tail of the mice.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection.

-

Monitoring and Scoring: After the booster, monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema and swelling).

-

Treatment: Upon the onset of arthritis, randomize the mice into treatment groups. Administer this compound (e.g., 50 mg/kg) or vehicle control orally on a daily basis.[6]

-

Endpoint Analysis: At the end of the study period, euthanize the mice. Collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion. Blood samples can be collected for analysis of inflammatory cytokines and autoantibodies.

In Vivo Systemic Lupus Erythematosus (SLE) Model

The MRL/lpr mouse is a spontaneous model of lupus that develops a disease with features similar to human SLE.[15][16]

Objective: To evaluate the effect of this compound on the progression of lupus-like disease in MRL/lpr mice.

Animals: MRL/lpr mice.

Materials:

-

This compound

-

Vehicle control

Procedure:

-

Treatment Initiation: Begin treatment with this compound or vehicle at an age when disease signs typically emerge (e.g., 8-10 weeks of age).

-

Monitoring: Monitor the mice for signs of disease, including proteinuria (as an indicator of glomerulonephritis), skin lesions, and general health.

-

Endpoint Analysis: At a predetermined endpoint or upon reaching a humane endpoint, euthanize the mice.

-

Assessments:

-

Renal Function: Measure blood urea nitrogen (BUN) and creatinine levels.

-

Histopathology: Collect kidneys for histological examination to assess the severity of glomerulonephritis.

-

Serology: Analyze serum for levels of autoantibodies (e.g., anti-dsDNA) and inflammatory cytokines.

-

Lifespan: In long-term studies, monitor and record the lifespan of the animals in each treatment group.

-

Conclusion

This compound has demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. Its selectivity for PI3Kγ allows for the targeted inhibition of inflammatory pathways within the hematopoietic compartment. The data summarized in this guide highlight its potent in vitro activity and in vivo efficacy in models of rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes. The provided experimental protocols offer a foundation for researchers to further investigate the immunomodulatory effects of this compound and to explore its potential as a therapeutic agent for human autoimmune diseases. Further research is warranted to fully elucidate its long-term safety and efficacy profile in more complex disease models and eventually in clinical settings.

References

- 1. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3Kγ kinase activity is required for optimal T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 15. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocytogen.com [biocytogen.com]

Methodological & Application

optimal concentration of AS-605240 for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

AS-605240 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Ks are a family of lipid kinases involved in crucial cellular signaling pathways that regulate cell proliferation, survival, migration, and inflammation.[3] this compound exhibits high selectivity for the PI3Kγ isoform, making it a valuable tool for investigating the specific role of this enzyme in various biological processes, particularly in inflammation, autoimmune diseases, and cancer.[3][4][5] These notes provide comprehensive data and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action: Inhibition of the PI3Kγ/Akt Pathway

This compound primarily functions by inhibiting the catalytic activity of PI3Kγ. In leukocytes, G-protein-coupled receptors (GPCRs) activate PI3Kγ, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB), to the plasma membrane. This leads to the phosphorylation and activation of Akt, which in turn triggers downstream signaling cascades involved in cell survival, proliferation, and inflammatory responses. This compound selectively blocks the production of PIP3 by PI3Kγ, thereby inhibiting the activation of Akt and its downstream effectors.[5][6]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. Below are tables summarizing inhibitory concentrations (IC₅₀) from various assays and effective concentrations used in different cell culture applications.

Table 1: IC₅₀ Values of this compound

| Target/Assay | System/Cell Line | IC₅₀ Value | Reference |

| PI3K Isoforms (Cell-Free Assays) | |||

| PI3Kγ | Cell-Free Kinase Assay | 8 nM | [1][2] |

| PI3Kα | Cell-Free Kinase Assay | 60 nM | [1][2] |

| PI3Kβ | Cell-Free Kinase Assay | 270 nM | [1][2] |

| PI3Kδ | Cell-Free Kinase Assay | 300 nM | [1][2] |

| Cell-Based Assays | |||